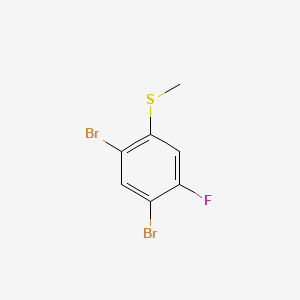

![molecular formula C7H4BrIN2 B572159 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine CAS No. 1260879-70-6](/img/structure/B572159.png)

4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

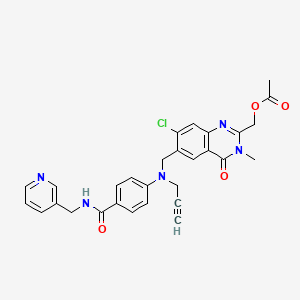

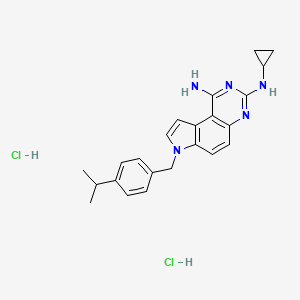

“4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C7H5BrIN2. It is a solid substance with a molecular weight of 197.04 . It is also known as 4-Bromo-7-azaindole .

Synthesis Analysis

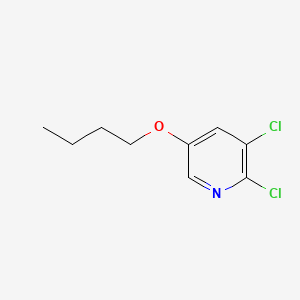

While specific synthesis methods for “4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine” were not found in the search results, functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been studied to provide new compounds directing toward agrochemicals and/or functional materials .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine” consists of a pyrrolo[2,3-B]pyridine core with bromine and iodine substituents .Physical And Chemical Properties Analysis

“4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine” is a solid substance with a molecular weight of 197.04 .Applications De Recherche Scientifique

FGFR Inhibition

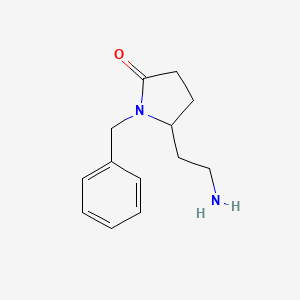

4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine: has been investigated as a potent inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast, lung, prostate, bladder, and liver cancers. Targeting FGFRs represents a promising strategy for cancer therapy . Specifically, compound 4h demonstrated potent FGFR inhibitory activity against FGFR1, 2, and 3, making it a potential lead compound for further optimization. In vitro studies also showed inhibition of breast cancer cell proliferation and migration by 4h .

Aurora B/C Kinase Inhibition

4-Bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-B]pyridine was used in the discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. This kinase plays a crucial role in cell division and has implications in cancer treatment .

Synthetic Chemistry and Drug Development

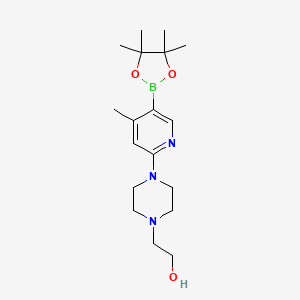

Researchers have explored the synthesis of 1H-pyrrolo[2,3-B]pyridine derivatives as hinge binders for FGFR inhibitors. By utilizing structure-based design strategies, they aim to create concise and novel chemotypes with potential therapeutic applications .

Heterocyclic Compound Libraries

The compound belongs to the pyrazolo[3,4-b]pyridine family, which includes over 300,000 reported derivatives. These compounds exhibit diverse biological activities and are included in numerous patents and references .

Chemical Biology and Target Identification

Researchers continue to investigate the precise molecular targets affected by this compound. Understanding its interactions with cellular proteins and pathways could reveal additional therapeutic applications.

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYODINKLTLGRTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C=C(N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739511 |

Source

|

| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine | |

CAS RN |

1260879-70-6 |

Source

|

| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)

![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)